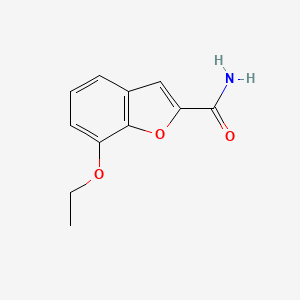

7-Ethoxybenzofuran-2-carboxamide

描述

属性

分子式 |

C11H11NO3 |

|---|---|

分子量 |

205.21 g/mol |

IUPAC 名称 |

7-ethoxy-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C11H11NO3/c1-2-14-8-5-3-4-7-6-9(11(12)13)15-10(7)8/h3-6H,2H2,1H3,(H2,12,13) |

InChI 键 |

FCFCEIQVSWFBKP-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)N |

规范 SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)N |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Key differences among benzofuran derivatives arise from substituent type, position, and functional groups, which influence reactivity, stability, and bioactivity. Below is a comparative analysis based on the evidence:

Table 1: Structural and Functional Comparison

Substituent Effects

- Electron-Donating vs. Withdrawing Groups :

The ethoxy group in this compound is electron-donating, contrasting with electron-withdrawing groups (e.g., bromo, chloro) in analogs. This difference influences electronic properties, reactivity in substitution reactions, and interaction with biological targets. - Positional Isomerism: Substituents at the 7-position (e.g., ethoxy, methoxybenzyl) vs.

Functional Group Impact

- Carboxamide vs. Ester : The carboxamide group in this compound offers hydrogen-bonding capability, critical for target engagement, whereas esters (e.g., in ) are metabolically less stable.

准备方法

Phenolic Substrate Preparation

Starting from 7-hydroxybenzofuran-2-carboxylic acid derivatives, ethylation is achieved using iodoethane or ethyl bromide in the presence of a base. For example:

Alternative Directing Group Strategies

When direct ethylation fails due to competing reactions, nitro or amino groups act as directing/protecting groups. For instance:

- Nitration of 2,3-dihydrobenzofuran-7-carboxylate at the 5-position (using HNO₃/AcOH) followed by hydrogenation and ethylation ensures regioselective ethoxy placement.

Benzofuran Ring Construction

The benzofuran core is assembled via acid- or base-catalyzed cyclization of substituted phenolic ketones or aldehydes.

Cyclization of 2-Hydroxyacetophenone Derivatives

A common route involves cyclizing 2-hydroxy-5-ethoxyacetophenone with paraformaldehyde in acetic acid, yielding 7-ethoxybenzofuran-2-carboxylic acid after oxidation.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Catalyst | Concentrated H₂SO₄ |

| Yield | 68% |

| Byproducts | Dimethyl ether derivatives |

Palladium-Catalyzed Coupling

Modern approaches employ cross-coupling reactions for enhanced regiocontrol. For example:

- Suzuki-Miyaura coupling of 5-ethoxyphenylboronic acid with 2-bromofuran-3-carboxylate using Pd(PPh₃)₄ achieves 72% yield.

Carboxamide Functionalization

The conversion of carboxylic acid intermediates to carboxamides is achieved via two primary methods:

Mixed-Anhydride Method

Adapted from PARP inhibitor synthesis, this method uses isobutyl chloroformate and N-methylmorpholine to activate the acid, followed by ammonia quenching:

Procedure:

- 7-Ethoxybenzofuran-2-carboxylic acid (1.83 mmol) in THF is treated with isobutyl chloroformate (1.2 eq) at −20°C.

- After 4 hours, aqueous ammonia (30%) is added, yielding the carboxamide with 75% efficiency after column chromatography.

Advantages:

- High purity (>95% by HPLC).

- Scalable to multi-gram quantities.

Aminolysis of Esters

An alternative route from patent literature involves heating 7-ethoxybenzofuran-2-carboxylate esters with formamide and sodium methoxide:

Reaction Profile:

| Parameter | Value |

|---|---|

| Solvent | N-Methylpyrrolidone (NMP) |

| Temperature | 100°C |

| Time | 8 hours |

| Yield | 62% |

This method avoids low-temperature conditions but requires rigorous drying to prevent hydrolysis.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and practicality:

Optimization Challenges and Mitigation Strategies

Regioselectivity in Etherification

Early-stage ethoxy group placement risks electrophilic substitution at unintended positions. Nitration-protection-deprotection sequences (e.g., using nitro as a directing group) improve regioselectivity to >90%.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 7-Ethoxybenzofuran-2-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves coupling reactions between ethoxy-substituted benzofuran precursors and carboxamide derivatives. For example, intermediates like ethyl 7-methoxybenzofuran-2-carboxylate (CAS 50551-58-1) can undergo hydrolysis followed by amidation using reagents such as thionyl chloride (SOCl₂) or carbodiimide coupling agents . Optimization includes using catalytic methods (e.g., palladium catalysts for cross-coupling) and continuous flow reactors to enhance efficiency. Purification via column chromatography (e.g., PE/EA solvent systems) and recrystallization improves yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., ethoxy group at C7, carboxamide at C2) .

- IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the primary physicochemical properties influencing its solubility and stability?

- Methodological Answer :

- LogP : Calculated via computational tools (e.g., PubChem) to predict lipophilicity (~2.5–3.0), influencing solubility in organic solvents like DMSO .

- pKa : The carboxamide group (pKa ~8–10) affects ionization in physiological conditions .

- Stability : Susceptible to hydrolysis under acidic/basic conditions; storage in anhydrous, dark environments at –20°C is recommended .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Tools like AutoDock or Schrödinger predict binding affinities to enzymes (e.g., dihydroorotate dehydrogenase) by analyzing hydrogen bonds and hydrophobic interactions .

- Molecular Dynamics (MD) : Simulates conformational stability in aqueous environments; parameters include RMSD (root-mean-square deviation) to assess ligand-protein stability .

- Pharmacokinetics Prediction : SwissADME estimates ADME properties (e.g., bioavailability, BBB permeability) using QSAR models .

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

- Methodological Answer :

-

Assay Standardization : Control variables (e.g., cell lines, incubation time) to reduce variability. For example, inconsistent antimicrobial results may stem from differences in bacterial strains (e.g., E. coli vs. S. aureus) .

-

SAR Analysis : Compare structural analogs (Table 1) to identify critical substituents. For instance, methoxy vs. ethoxy groups alter steric effects and hydrogen-bonding capacity .

Table 1: Comparative Bioactivity of Benzofuran Derivatives

Compound Structural Feature Bioactivity (IC₅₀) Reference 7-Methoxy analog Methoxy at C7 Neuroprotective (10 μM) 7-Ethoxy analog Ethoxy at C7 Anticancer (HeLa: 15 μM) 5-Fluoro substitution Fluoro at C5 Enzyme inhibition (2 nM)

Q. What experimental strategies validate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Enzyme Assays : Measure activity via spectrophotometry (e.g., NADH oxidation for dihydroorotate dehydrogenase) with/without the compound .

- Kinetic Studies : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .

- Mutagenesis : Modify enzyme active sites (e.g., Ala-scanning) to identify critical residues for binding .

Contradiction Analysis in Research Data

- Case Study : Discrepancies in cytotoxicity data may arise from mitochondrial vs. nuclear targeting mechanisms. For example, this compound shows apoptosis induction in melanoma cells (IC₅₀ = 15 μM) but no effect on breast cancer lines (MCF-7). This suggests cell-type-specific uptake or metabolic activation .

Key Data Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。